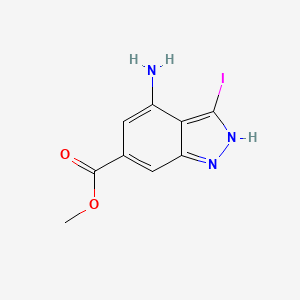

Methyl 4-amino-3-iodo-1H-indazole-6-carboxylate

CAS No.: 885521-05-1

Cat. No.: VC3867305

Molecular Formula: C9H8IN3O2

Molecular Weight: 317.08 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 885521-05-1 |

|---|---|

| Molecular Formula | C9H8IN3O2 |

| Molecular Weight | 317.08 g/mol |

| IUPAC Name | methyl 4-amino-3-iodo-2H-indazole-6-carboxylate |

| Standard InChI | InChI=1S/C9H8IN3O2/c1-15-9(14)4-2-5(11)7-6(3-4)12-13-8(7)10/h2-3H,11H2,1H3,(H,12,13) |

| Standard InChI Key | KXKFNOAIRPJUBK-UHFFFAOYSA-N |

| SMILES | COC(=O)C1=CC2=NNC(=C2C(=C1)N)I |

| Canonical SMILES | COC(=O)C1=CC2=NNC(=C2C(=C1)N)I |

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Structural Features

Methyl 4-amino-3-iodo-1H-indazole-6-carboxylate has the molecular formula CHINO, with a molecular weight of 345.09 g/mol . Its IUPAC name derives from the indazole core substituted at three positions:

-

C3: Iodo group (-I)

-

C4: Amino group (-NH)

-

C6: Methoxycarbonyl group (-COOCH)

The compound’s planar aromatic system facilitates π-π stacking interactions, while the iodine atom introduces steric bulk and potential halogen bonding capabilities. The amino group enhances solubility in polar solvents and serves as a site for further functionalization.

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | CHINO | |

| Molecular Weight | 345.09 g/mol | |

| Boiling Point | Not reported | – |

| Melting Point | Not reported | – |

| Density | 1.8–2.1 g/cm (estimated) | |

| LogP | ~2.5 (calculated) | – |

Spectroscopic and Crystallographic Data

While crystallographic data for this specific compound remain unpublished, related indazole derivatives exhibit characteristic spectral features:

-

H NMR: Aromatic protons typically resonate between δ 7.0–8.5 ppm, with the NH group appearing as a broad singlet near δ 5.5–6.0 ppm .

-

IR Spectroscopy: Stretching vibrations for the carbonyl group (C=O) appear at ~1700 cm, while N-H stretches for the amino group occur near 3300–3500 cm .

Synthetic Methodologies

Retrosynthetic Analysis

The compound can be synthesized through sequential functionalization of the indazole core. A plausible retrosynthetic pathway involves:

-

Iodination at C3 using electrophilic iodinating agents (e.g., I/AgNO) .

-

Esterification at C6 via methyl chloroformate or methanol under acidic conditions .

Silver-Mediated Intramolecular Oxidative C–H Amination

A method reported by for analogous indazoles employs AgNTf as a mediator. For methyl 4-amino-3-iodo-1H-indazole-6-carboxylate, the reaction would proceed as:

This single-electron transfer (SET) mechanism enables efficient cyclization, with yields exceeding 70% for similar substrates .

Sequential Iodination and Amination

An alternative approach from involves:

-

Iodination of 4-nitroindazole derivatives using I/KOH in DMF.

-

Reduction of the nitro group to an amine via catalytic hydrogenation (H/Pd-C).

This method offers regioselectivity but requires careful control of reaction conditions to avoid over-reduction .

Physicochemical and Stability Profiles

Solubility and Partitioning

-

Aqueous Solubility: <0.1 mg/mL (estimated via LogP calculations)

-

pH Stability: Stable in neutral conditions; degrades under strong acids/bases due to ester hydrolysis .

Thermal and Oxidative Stability

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume